N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-9-11-18(12-10-15)28(26,27)23-13-5-8-17(23)14-21-19(24)20(25)22-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYXWFCGZUEJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The tosyl group is introduced through a tosylation reaction, and the phenyl group is added through a subsequent reaction with phenyl isocyanate. The final step involves the formation of the oxalamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the tosyl group or phenyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its structural versatility makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry: In industry, this compound is used in the synthesis of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exerts its effects involves binding to specific molecular targets. The phenyl group and the tosyl group play key roles in this interaction, allowing the compound to modulate biological pathways and processes.
Molecular Targets and Pathways: The compound interacts with enzymes and receptors, affecting signaling pathways and cellular functions. Its precise mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Structural Analogs
The target compound belongs to a family of N1,N2-disubstituted oxalamides. Key structural analogs include:
*Inferred from ; †Hypothesized based on structural similarity to antiviral oxalamides ().
Physicochemical Properties
- Hydrogen Bonding : Oxalamides exhibit strong N–H···O hydrogen bonds, critical for thermal stability and crystallinity. The planar trans zig-zag conformation observed in analogs () likely applies to the target compound, but the tosyl group may disrupt packing efficiency.
- Thermal Stability : Heating oxalamides above 260°C causes degradation (). The target compound’s tosyl group (electron-withdrawing) may lower thermal stability compared to alkyl-substituted analogs.
Biological Activity
N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a compound with the potential for various biological activities. Its unique structure, featuring an oxalamide linkage and a tosylpyrrolidine moiety, suggests it may interact with multiple biological targets.
Chemical Formula
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 298.37 g/mol
Structural Features
The compound contains a phenyl group and a tosylpyrrolidine, which are significant for its biological interactions. The oxalamide linkage may enhance its solubility and bioavailability.
Research indicates that compounds similar to this compound can exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : Oxalamides are known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Modulation of Receptor Activity : The presence of the tosylpyrrolidine moiety may allow interaction with specific receptors, influencing cellular signaling pathways.
Pharmacological Profiles
Studies have shown that related oxalamide compounds can exhibit:
- Antimicrobial Activity : Some oxalamides have been reported to possess antibacterial properties.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity : A study on similar oxalamides revealed significant inhibition of bacterial growth, suggesting a potential application in treating infections .
- Cytotoxicity Against Cancer Cells : Research indicated that oxalamide derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Enzyme Inhibition : Investigations into the enzymatic inhibition properties of related compounds showed promising results in modulating metabolic pathways critical for disease progression .
Data Table of Biological Activities
Q & A
Q. How can computational tools predict the compound’s solubility and permeability early in development?
- Methodology :
- QSAR models : Tools like Schrödinger’s QikProp to estimate logP (target <3), aqueous solubility (>50 µM), and Caco-2 permeability .
- Molecular dynamics (MD) : Simulate compound behavior in lipid bilayers to assess passive diffusion .
- Experimental validation : Compare predictions with shake-flask solubility tests (pH 7.4 PBS) and PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
